2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
The compound 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (IUPAC name: 3-Quinolinecarbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]) is a polycyclic quinoline derivative with the molecular formula C₂₆H₂₂F₃N₅O₃. Its structure features a hexahydroquinoline core substituted at key positions:
- Position 1: A 3-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing effects due to the -CF₃ moiety.
- Position 3: A carbonitrile (-CN) group, increasing polarity and reactivity.
- Position 4: A 4-nitrophenyl group, providing electron-withdrawing and π-π stacking capabilities.
- Position 7: Two methyl groups, introducing steric bulk and lipophilicity.
The compound’s structural complexity is reflected in its molecular weight (509.48 g/mol) and registry numbers (CAS: 476483-62-2; RN: MFCD01233653) . Its synthesis likely involves multicomponent reactions, such as Hantzsch-type cyclization, common for polyhydroquinoline derivatives.
Properties
CAS No. |
476483-62-2 |
|---|---|
Molecular Formula |
C25H21F3N4O3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21F3N4O3/c1-24(2)11-19-22(20(33)12-24)21(14-6-8-16(9-7-14)32(34)35)18(13-29)23(30)31(19)17-5-3-4-15(10-17)25(26,27)28/h3-10,21H,11-12,30H2,1-2H3 |
InChI Key |
CLEDBSHUOYLHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation of Aldehydes, Dimedone, and Malononitrile
The most widely reported method involves a one-pot, three-component reaction between 3-(trifluoromethyl)benzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and malononitrile in methanol under basic catalysis. Potassium tert-butoxide (0.2 equiv) and tetrahydrofuran (THF) as co-solvents accelerate the Knoevenagel-Michael-cyclocondensation sequence, achieving yields of 86–89%. The reaction proceeds at room temperature (25°C) over 4–6 hours, forming the hexahydroquinoline core via intermediate enamine and cyanoacrylamide species (Scheme 1).
Table 1: Optimization of Reaction Conditions for One-Pot Synthesis
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | KOtBu (0.2 equiv) | 89 | |
| Solvent | MeOH/THF (9:1) | 86 | |
| Temperature (°C) | 25 | 88 | |
| Reaction Time (h) | 4 | 87 |
The electron-withdrawing nitro and trifluoromethyl groups on the aryl aldehydes enhance electrophilicity, facilitating nucleophilic attack by dimedone’s enolizable ketone. Post-reaction workup involves ice-water quenching, filtration, and chromatographic purification (ethyl acetate/hexane, 3:7).
Mechanistic Insights
Fourier-transform infrared (FTIR) spectroscopy confirms the formation of key intermediates:
-
Cyanoacrylamide : C≡N vibration at 2210 cm⁻¹ and C=O stretch at 1680 cm⁻¹.
¹H NMR analysis of the crude product reveals deshielded aromatic protons (δ 7.21–7.36 ppm) and characteristic singlets for the geminal dimethyl group (δ 1.12 ppm).
Cyclodehydration Approaches
Phosphorus Oxychloride-Mediated Cyclization
A patent by discloses a two-step protocol for analogous hexahydroquinolinecarbonitriles:
-
Cyanoacetamide formation : Reacting 3-(trifluoromethyl)aniline with cyanoacetic acid in dimethylformamide (DMF) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling reagent (0–15°C, 2 h).
-
Cyclodehydration : Treating the resultant cyanoacetamide with phosphorus oxychloride (POCl₃) in acetonitrile at 80°C for 6 h, achieving 74% isolated yield.
Table 2: Industrial-Scale Cyclodehydration Parameters
| Step | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Cyanoacetamide | DMF, DCC, 0–15°C | 98.5 | 92 |
| Cyclodehydration | POCl₃, CH₃CN, 80°C | 97.8 | 74 |
This method avoids racemization and ensures regioselectivity, critical for pharmaceutical applications.
Crystal Structure and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) of the title compound reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 7.5762(2) Å, b = 9.9019(4) Å, c = 14.1138(5) Å, and angles α = 89.708(3)°, β = 90.249(3)°, γ = 102.124(3)°. The dihydropyridine and cyclohexene rings adopt sofa and twisted-boat conformations, respectively, with an interplanar dihedral angle of 82.13° between the quinoline and nitrophenyl moieties.
Figure 1: Hydrogen-Bonding Network in the Crystal Lattice
Intermolecular N–H···O and C–H···π interactions stabilize the supramolecular architecture, forming a three-dimensional network.
Industrial Production and Scalability
Batch Reactor Optimization
Large-scale synthesis employs automated batch reactors with real-time monitoring of pH (6.5–7.0), temperature (±0.5°C), and reactant stoichiometry. Key considerations include:
-
Solvent recovery : Distillation of DMF and acetonitrile for reuse (95% efficiency).
-
Catalyst recycling : Filtration and reactivation of DCC via acid washing.
Table 3: Comparative Analysis of Lab-Scale vs. Industrial Methods
| Parameter | Lab-Scale (One-Pot) | Industrial (Cyclodehydration) |
|---|---|---|
| Yield (%) | 86–89 | 74 |
| Purity (%) | 95–98 | 97–99 |
| Reaction Time (h) | 4–6 | 8 |
| Cost (USD/kg) | 1200 | 900 |
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate in the development of pharmaceuticals due to its diverse biological activities:
- Anticancer Properties : Research indicates that derivatives of quinoline compounds exhibit anticancer activity. The structural features of this compound facilitate interactions with biological targets involved in cancer progression .
- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens. The presence of the nitrophenyl group enhances its efficacy by increasing lipophilicity and improving membrane penetration .
- Anti-inflammatory Effects : Studies have demonstrated that similar compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
Materials Science Applications
The unique structural characteristics of 2-amino derivatives make them suitable for applications in materials science:
- Photoactive Materials : The compound can be utilized in the development of photoactive materials for organic photovoltaics and light-emitting diodes (LEDs). Its ability to absorb light and convert it into electrical energy is being explored .
- Pigments : Due to its vibrant color properties, it can serve as a pigment in coatings and plastics. This application is particularly relevant for environmentally friendly products as it can be synthesized from biodegradable sources .
Agricultural Chemistry Applications
The compound's potential extends into agricultural chemistry:
- Biodegradable Agrochemicals : Its derivatives are being investigated for use as biodegradable agrochemicals. These compounds can serve as effective pesticides or herbicides with reduced environmental impact compared to traditional chemicals .
Case Studies
Several case studies highlight the effectiveness and versatility of 2-amino derivatives:
- Anticancer Activity Study : A study demonstrated that quinoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Evaluation : In vitro studies showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, suggesting potential for therapeutic applications .
- Development of Photoactive Materials : Research focused on synthesizing polymer composites incorporating quinoline derivatives revealed enhanced photostability and efficiency in energy conversion processes compared to traditional materials .
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl and nitrophenyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Quinoline Derivatives
Key: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Substituent Impact Analysis
Position 4 Modifications: 4-Nitrophenyl (Target): The nitro group (-NO₂) enhances electrophilicity and stabilizes negative charges, favoring interactions with biological targets via hydrogen bonding or π-stacking . 4-Methoxyphenyl (Analog /): Methoxy (-OCH₃) donates electrons, increasing electron density on the aromatic ring. This may improve solubility but reduce oxidative stability compared to nitro.
2-(Trifluoromethyl)phenyl (Analog ): Shifting -CF₃ to the ortho position may increase steric hindrance, affecting molecular conformation. 4-Methylphenyl (Analog ): A para-methyl group (-CH₃) adds lipophilicity without significant electronic effects.
Analogs with -OCH₃ (e.g., ) may exhibit improved solubility but reduced potency against nitro-sensitive targets.
Research Findings and Data
- However, related tetrahydrochromenes (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) crystallize in monoclinic systems with hydrogen-bonded networks stabilizing the lattice .
- Software Tools : Structures of analogs were likely resolved using SHELX and WinGX , standard tools for small-molecule crystallography.
Biological Activity
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic compound that belongs to the class of hexahydroquinolines. Its complex structure and specific functional groups suggest potential biological activities, particularly in the field of cancer research.
The compound's molecular formula is , and its structure includes multiple functional groups that may contribute to its biological activity. The presence of a nitro group and a trifluoromethyl group are noteworthy as they can enhance the compound's reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound may interact with DNA, leading to disruption in replication and transcription processes.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells by activating intrinsic pathways.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Methodology : The MTT assay was employed to determine cell viability after treatment with the compound for 72 hours.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 1.7 |
| HeLa | 5.5 - 11.0 | Not specified |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with lower values suggesting higher potency.
Apoptosis Induction
Flow cytometry analysis was utilized to assess the induction of apoptosis:
- G0/G1 Phase Arrest : Treatment with the compound resulted in a significant increase in cells arrested at the G0/G1 phase.
- Sub-G1 Population Increase : A concentration-dependent increase in the sub-G1 population was observed, indicating apoptosis.
Case Studies
A notable study evaluated the anticancer activity of this compound alongside structural analogs:
- Study Design : A series of derivatives were synthesized and tested for their cytotoxic effects.
- Findings : The study found that modifications to the substituents significantly affected biological activity, with certain derivatives showing enhanced potency against HCT-116 and MCF-7 cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 4.0 | Apoptosis Induction |
| Compound B | 6.0 | Enzyme Inhibition |
This comparison highlights the unique efficacy of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in contrast to its analogs.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch reaction , involving condensation of an aldehyde, β-ketoester, and ammonium acetate. Catalysts like p-toluenesulfonic acid in ethanol or dichloromethane are critical for cyclization . Yield optimization requires precise control of temperature (reflux conditions), solvent polarity, and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., nitrophenyl, trifluoromethyl) and stereochemistry.
- X-ray crystallography : Resolves the 3D conformation, including boat/twisted cyclohexene rings and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass spectrometry : Validates molecular weight (C₂₃H₂₅N₅O₄, MW 451.47 g/mol) and fragmentation patterns .
Q. How is preliminary biological activity screened for this compound?
Standard assays include:
- Antimicrobial testing : Disk diffusion against E. coli and S. aureus to assess inhibition zones.
- Anticancer assays : MTT/PrestoBlue viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations . Dose-response curves and IC₅₀ calculations are critical for prioritizing lead compounds.
Q. What experimental methods determine solubility and reactivity?
- Solubility : Phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Reactivity : Kinetic studies under varying temperatures/pH to monitor stability. The nitro group may undergo reduction under acidic conditions, requiring inert atmospheres for storage .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
- Avoid ignition sources (sparks, open flames) due to thermal instability .
- Store in airtight containers at 4°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency.
- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Ethanol reduces side reactions but may lower yields vs. DMF .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving throughput .
Q. How do structural substituents explain contradictions in biological activity data?
Compare analogs with varying substituents:
- 4-Nitrophenyl vs. bromothiophene : Nitro groups enhance π-π stacking with DNA, while bromine increases lipophilicity and membrane permeability .
- Trifluoromethyl group : Improves metabolic stability but may reduce solubility, necessitating SAR balancing .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Molecular docking : Use crystallographic data (PDB ID from ) to model interactions with targets (e.g., topoisomerase II, EGFR).
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group for nucleophilic attacks) .
Q. How does regioselectivity impact substitution reactions on the quinoline core?
- Electrophilic substitution : The 4-nitrophenyl group directs electrophiles to the meta position due to electron-withdrawing effects.
- Nucleophilic attacks : The amino group at C2 activates the C3 cyano group for nucleophilic addition (e.g., Grignard reagents) .
Q. What degradation pathways occur under stress conditions, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
